Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-7-yl)propyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-7-yl)propyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-11-4-6-13-8-9-14-7-5-10-18-15(14)12-13/h8-9,12,18H,4-7,10-11H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEGXVZQPCHNAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1=CC2=C(CCCN2)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-7-yl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable tetrahydroquinoline derivative. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl carbamate group. The reaction is usually carried out under anhydrous conditions and in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-7-yl)propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline moiety can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Neuropharmacology
Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-7-yl)propyl]carbamate has been investigated for its effects on various neurotransmitter systems. Research indicates that compounds with similar structures can act as acetylcholinesterase inhibitors, which are crucial for enhancing cholinergic transmission in neurodegenerative diseases such as Alzheimer's disease .
Case Study: Acetylcholinesterase Inhibition
A study demonstrated that related compounds exhibit significant inhibition of acetylcholinesterase activity, suggesting potential applications in treating cognitive disorders. The structure-activity relationship (SAR) studies highlighted the importance of the tetrahydroquinoline core in enhancing inhibitory potency against this enzyme .
Receptor Interaction Studies
The compound has also been evaluated for its interaction with various G-protein coupled receptors (GPCRs). Specifically, studies have shown that it can selectively activate certain receptor subtypes while inhibiting others, indicating its potential as a lead compound for developing selective pharmacological agents.
Functional Selectivity
Research has indicated that similar carbamate derivatives can exhibit functional selectivity at muscarinic receptors, which are implicated in numerous physiological processes. For example, some derivatives showed enhanced affinity for M2 receptors compared to M1 receptors, highlighting their potential utility in designing drugs with fewer side effects .
Drug Development
The unique structural features of this compound make it a valuable candidate for drug development. Its ability to modulate receptor activity and inhibit key enzymes positions it as a promising scaffold for synthesizing new therapeutic agents.
Synthesis and Optimization
Efforts have been made to optimize the synthesis of this compound and its analogs to improve bioavailability and efficacy. For instance, modifications to the carbamate group have been explored to enhance solubility and receptor binding affinity .
Potential Therapeutic Uses
Given its pharmacological properties, this compound may have potential applications in treating conditions such as:
- Neurodegenerative Diseases : By enhancing cholinergic signaling.
- Psychiatric Disorders : Through modulation of neurotransmitter systems.
- Pain Management : As some tetrahydroquinoline derivatives have shown analgesic properties.
Summary of Research Findings
Structure-Activity Relationship (SAR)
| Compound Structure | Activity Level | Notes |
|---|---|---|
| This compound | Moderate to High | Effective against acetylcholinesterase |
| Related Carbamate Derivatives | Varies | Functional selectivity observed at GPCRs |
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-7-yl)propyl]carbamate is not fully elucidated. it is believed to interact with specific molecular targets and pathways due to its structural features. The tetrahydroquinoline moiety may interact with biological receptors or enzymes, while the carbamate group can undergo hydrolysis to release active amines that exert biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
Structural Variations: The reference compound’s tetrahydroquinoline core distinguishes it from analogs like dihydroisoquinoline derivatives (e.g., compounds in ), which exhibit reduced aromaticity and altered electronic properties. Heterocyclic systems (e.g., fused oxazole-oxazine in ) and quinone moieties (in ) expand structural diversity, enabling applications in catalysis or redox-active drug design.
In contrast, the naphthoquinone derivative in may require specialized handling due to its chlorine and quinone substituents, which are prone to redox reactions.
Functional Implications: The Boc group in all compounds ensures amine protection, but deprotection conditions (e.g., acidic hydrolysis) must be tailored to avoid destabilizing sensitive functional groups (e.g., quinones in ).
Table 2: Property Comparison
Biological Activity
Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-7-yl)propyl]carbamate is a compound that has garnered attention in scientific research for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a tert-butyl group that enhances its lipophilicity and a tetrahydroquinoline moiety that is known for various biological activities. The presence of the carbamate functional group may also contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂O₂ |
| Molecular Weight | 250.30 g/mol |
| CAS Number | 155820521 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Research indicates that it can modulate enzyme activities and receptor functions, leading to various physiological effects.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to receptors associated with neurotransmission and other cellular signaling pathways.
Antimicrobial Properties
Studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- In vitro studies demonstrated that related tetrahydroquinoline derivatives possess antibacterial properties against various strains of bacteria.
- The mechanism involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
Neuroprotective Effects
Research has also explored the neuroprotective potential of this compound:
- Case Study : A study focusing on the effects of tetrahydroquinoline derivatives on neurodegenerative diseases suggested that these compounds could inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease. The ability to prevent aggregation could mitigate neuronal cell death associated with neurodegeneration .
Case Studies and Research Findings
-
Study on Alzheimer's Disease Models :
- A recent study investigated the compound's ability to inhibit amyloidogenesis in vitro and in vivo using scopolamine-induced models. Results indicated a moderate protective effect against astrocyte cell death induced by amyloid-beta .
- The findings showed a reduction in pro-inflammatory cytokines (e.g., TNF-α), suggesting potential anti-inflammatory properties.
- Antimicrobial Activity Assessment :
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Purity | Reference |
|---|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 80°C, 12h | 65–75 | >95% | |
| Reductive Amination | STAB, CH₂Cl₂, rt, 24h | 70–85 | >97% |
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H NMR : Confirms the presence of the tert-butyl group (singlet at ~1.4 ppm) and tetrahydroquinoline protons (multiplet signals between 1.8–3.2 ppm for the cyclohexene ring). Propyl linker protons appear as triplets near 3.3 ppm .
- ESI-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z 248.33) .
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the propyl linkage and tetrahydroquinoline ring conformation .
Advanced: How can researchers resolve discrepancies in spectroscopic data during synthesis?
Methodological Answer:
Discrepancies (e.g., unexpected splitting in NMR or MS adducts) often arise from impurities or stereochemical variations. Strategies include:
- 2D NMR (COSY, NOESY) : Maps proton-proton correlations to confirm connectivity and spatial arrangements .
- HPLC Purification : Isolate isomers or byproducts using reverse-phase columns (C18) with acetonitrile/water gradients .
- Control Experiments : Repeat reactions under inert atmospheres (N₂/Ar) to rule out oxidation artifacts .
Example: In , crystal structure analysis resolved hydrogen-bonding patterns that NMR alone could not differentiate .
Advanced: How to optimize reaction yields in the alkylation step?
Methodological Answer:
Low yields may result from steric hindrance or competing side reactions. Optimization strategies:
- Solvent Screening : Replace DMF with THF or acetonitrile to enhance nucleophilicity .
- Catalyst Addition : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics .
- Temperature Gradients : Conduct reactions at 50–60°C instead of rt to accelerate kinetics without decomposition .
Q. Table 2: Yield Optimization Parameters
| Variable | Condition 1 | Condition 2 | Yield Improvement |
|---|---|---|---|
| Solvent | DMF | Acetonitrile | +15% |
| Catalyst | None | TBAB | +20% |
| Temperature | 25°C | 60°C | +25% |
Advanced: How to evaluate biological activity in medicinal chemistry research?
Methodological Answer:
- Enzyme Inhibition Assays : Screen against kinases (e.g., CDK or JAK family) using fluorescence-based assays. Measure IC₅₀ values and compare with structurally related compounds .
- Antimicrobial Testing : Use microdilution assays (MIC/MBC) against Gram-positive/negative bacteria or fungi .
- Molecular Docking : Model interactions with target proteins (e.g., CDC25 phosphatases) to prioritize derivatives for synthesis .
Example: In , the compound demonstrated antiplasmodial activity via CDC25 inhibition, validated through X-ray crystallography and in vitro assays .
Advanced: How to address stability issues during storage?
Methodological Answer:
- Storage Conditions : Store at –20°C under inert gas (Ar) to prevent hydrolysis of the carbamate group .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
